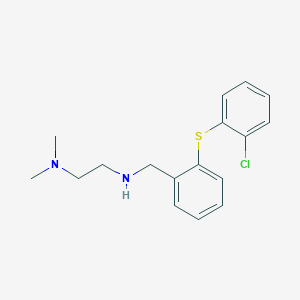

N1-(2-(2-Chlorophenylthio)benzyl)-N2,N2-dimethylethane-1,2-diamine

Overview

Description

A compound’s description often includes its molecular formula, structure, and other identifiers like CAS number. It may also include the compound’s role or use in industry or research .

Synthesis Analysis

This involves understanding the chemical reactions used to create the compound. It often includes the starting materials, reaction conditions, and the yield of the product .Molecular Structure Analysis

This involves determining the arrangement of atoms within the molecule. Techniques like X-ray crystallography, NMR spectroscopy, and IR spectroscopy are often used .Chemical Reactions Analysis

This involves studying how the compound reacts with other substances. It includes understanding the reaction conditions, products formed, and the mechanism of the reaction .Physical And Chemical Properties Analysis

This involves studying properties like melting point, boiling point, solubility, reactivity, and stability .Scientific Research Applications

Catalysis and Synthesis

Compounds similar to the query have been utilized in catalysis and synthesis. The preparation and characterization of new acidic ionic liquids derived from reactions involving structurally related diamines showcase the utility of these compounds in promoting multicomponent reactions (Zare et al., 2017). Such catalysts have demonstrated efficiency in synthesizing complex organic molecules, highlighting their potential in organic synthesis and chemical manufacturing.

Material Science

In material science, derivatives of similar diamines have been explored for their role in the formation of novel polymers and materials. For instance, conducting copolymers involving thiophene derivatives and diamine-based compounds were synthesized to investigate their electrical properties and potential applications in electronic devices (Turac et al., 2014). The research illustrates how modifications of the diamine core structure can impact the electrical conductivity and stability of the resulting polymers, suggesting applications in the development of new electronic materials.

Environmental Chemistry

In environmental chemistry, studies on CO2 absorption kinetics using aqueous solutions of related diamines highlight their potential as absorbents for carbon capture technologies (Zheng et al., 2020). The detailed analysis of the solubility, reaction kinetics, and thermodynamics associated with these processes provides critical insights into designing more efficient systems for reducing greenhouse gas emissions.

Bioinorganic Chemistry

Within bioinorganic chemistry, copper(II) complexes formed with N-donor ligands related to the query compound have been investigated for their nitric oxide sensing capabilities (Kumar et al., 2013). Such studies reveal the potential of diamine-derived ligands in developing sensitive and selective sensors for biologically relevant molecules, contributing to medical diagnostics and environmental monitoring.

Safety And Hazards

properties

IUPAC Name |

N-[[2-(2-chlorophenyl)sulfanylphenyl]methyl]-N',N'-dimethylethane-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21ClN2S/c1-20(2)12-11-19-13-14-7-3-5-9-16(14)21-17-10-6-4-8-15(17)18/h3-10,19H,11-13H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEFJETYMHIDAFA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCNCC1=CC=CC=C1SC2=CC=CC=C2Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21ClN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N1-(2-(2-Chlorophenylthio)benzyl)-N2,N2-dimethylethane-1,2-diamine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

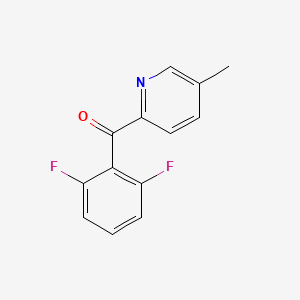

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[1-(1-methyl-1H-pyrrole-2-carbonyl)piperidin-2-yl]ethan-1-ol](/img/structure/B1463174.png)

![4-{[Ethyl(propan-2-yl)amino]methyl}benzoic acid hydrochloride](/img/structure/B1463175.png)

![Ethyl 1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperidine-3-carboxylate](/img/structure/B1463177.png)